Methyl 2-(3,5-difluorobenzoyl)benzoate

Description

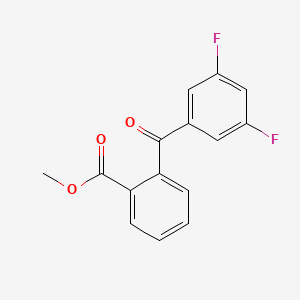

Methyl 2-(3,5-difluorobenzoyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted at the 2-position with a 3,5-difluorobenzoyl group.

Properties

IUPAC Name |

methyl 2-(3,5-difluorobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-20-15(19)13-5-3-2-4-12(13)14(18)9-6-10(16)8-11(17)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLXVXIMZRQLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-difluorobenzoyl)benzoate typically involves the esterification of 2-(3,5-difluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize the difluorobenzene intermediate, which is then esterified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-difluorobenzoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(3,5-difluorobenzoyl)benzoic acid

Reduction: 2-(3,5-difluorobenzyl)benzoate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(3,5-difluorobenzoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-difluorobenzoyl)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Fluorinated Quinoline Derivatives ()

A 2022 study synthesized seven quinoline-based compounds (C1–C7) featuring fluorinated phenyl groups and piperazine-linked benzoate esters. Key comparisons include:

| Compound | Substituent on Quinoline Core | Key Data (NMR/HRMS) | Notable Properties |

|---|---|---|---|

| C4 | 4-Fluorophenyl | 1H NMR: δ 8.2–7.1 (aromatic), HRMS: m/z 450.12 | High crystallinity (yellow solid) |

| Target Compound | 3,5-Difluorobenzoyl | Not reported | Hypothesized enhanced metabolic stability |

Comparison Highlights :

- Electron Effects : The dual fluorine atoms increase electron-withdrawing effects, which may enhance stability under acidic conditions or during metabolic processes.

Sulfonylurea Pesticides ()

Methyl benzoate derivatives like metsulfuron methyl ester (a triazine-linked sulfonylurea) are used as herbicides. Structural differences and similarities:

| Compound | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Metsulfuron Methyl | Sulfonylurea + triazine | Methoxy, methyl groups | Herbicide |

| Target Compound | Difluorobenzoyl + benzoate | Fluorine, ester | Undefined (likely pharmaceutical) |

Comparison Highlights :

- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s fluorinated benzoate structure may target enzymes in mammalian systems (e.g., kinases or proteases).

- Substituent Impact : The absence of a sulfonylurea group in the target compound suggests divergent mechanisms of action, emphasizing the role of fluorine in tuning specificity .

Difluorobenzoyl-Containing Pharmaceuticals ()

A 2019 patent describes a compound with a 2,4-difluorobenzoyl group linked to an alanine derivative. Key contrasts:

| Feature | Patent Compound | Target Compound |

|---|---|---|

| Fluorine Positions | 2,4-Difluorobenzoyl | 3,5-Difluorobenzoyl |

| Biological Role | Protease inhibition (implied) | Hypothesized kinase modulation |

Comparison Highlights :

- Stereoelectronic Effects : The 3,5-difluoro configuration in the target may reduce steric hindrance compared to 2,4-substitution, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Biological Activity

Methyl 2-(3,5-difluorobenzoyl)benzoate is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a benzoate moiety substituted with a difluorobenzoyl group. The presence of fluorine atoms significantly influences the compound's electronic properties and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The difluorobenzoyl group enhances the compound's lipophilicity and binding affinity to specific enzymes and receptors involved in biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell function.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases.

Cytotoxicity Studies

In cellular assays using cancer cell lines, this compound demonstrated cytotoxic effects. The compound was evaluated for its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Melanogenesis Inhibition : A recent study investigated the effects of this compound on melanin production in B16F10 melanoma cells. The results indicated that the compound effectively inhibited melanin synthesis by downregulating tyrosinase activity, a key enzyme in melanin biosynthesis.

- Antitumor Activity Assessment : Another study focused on evaluating the antitumor potential of the compound in vivo using xenograft models. Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.